N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine

Description

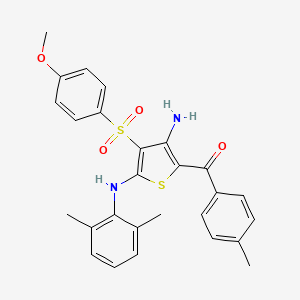

N2-(2,6-Dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a substituted thiophene derivative characterized by a central thiophene ring with functional groups at positions 2, 3, 4, and 4. Key structural features include:

- 3-(4-Methoxybenzenesulfonyl): A sulfonyl group with a para-methoxy substituent, enhancing electron-withdrawing effects and influencing solubility.

- 5-(4-Methylbenzoyl): A benzoyl group with a para-methyl substituent, likely affecting electronic properties and binding interactions.

Properties

IUPAC Name |

[3-amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S2/c1-16-8-10-19(11-9-16)24(30)25-22(28)26(35(31,32)21-14-12-20(33-4)13-15-21)27(34-25)29-23-17(2)6-5-7-18(23)3/h5-15,29H,28H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKQHQUGRFJHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=C(C=C4)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on available research findings.

1. Chemical Structure and Synthesis

The compound belongs to the class of thiophene derivatives and features a thiophene ring substituted with various functional groups, including a methoxybenzenesulfonyl group and a methylbenzoyl group. The IUPAC name is This compound .

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

- Formation of the Thiophene Ring : Initial steps focus on creating the thiophene structure.

- Substitution Reactions : Various nucleophilic and electrophilic substitutions introduce functional groups.

- Optimization : Reaction conditions such as temperature, solvent choice, and catalysts are optimized for high yields and purity.

Antimicrobial Properties

Research has demonstrated that thiophene derivatives exhibit significant antimicrobial activity. For instance:

- In vitro Studies : The compound has shown effectiveness against various bacterial pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

- Fungal Activity : It also displays antifungal properties against species such as Candida albicans and Aspergillus flavus .

Anticancer Activity

Several studies have investigated the anticancer potential of related thiophene compounds:

- Cytotoxicity Tests : Compounds similar to this compound have shown promising results against cancer cell lines. For example, certain derivatives exhibited IC50 values lower than that of standard chemotherapeutics .

- Mechanism of Action : The mechanism may involve the inhibition of key enzymes or pathways essential for cancer cell survival and proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The functional groups can form hydrogen bonds or ionic interactions with enzymes, modulating their activity.

- Signal Transduction Pathways : It may influence pathways involved in cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated a significant zone of inhibition for multiple bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's cytotoxic effects on breast carcinoma cells (MCF-7). The study reported an IC50 value significantly lower than that of conventional treatments, indicating strong anticancer properties .

5. Summary of Biological Activities

6. Conclusion

This compound exhibits promising biological activities that warrant further exploration in medicinal chemistry. Its antimicrobial and anticancer properties highlight its potential as a lead compound for drug development targeting infectious diseases and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Thiophene Derivatives

Compound A: Ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate ()

- Substituents :

- Position 2: Ethyl carboxylate (vs. 2,4-diamine in the target compound).

- Position 3: Benzenesulfonamide with carbamimidoyl and carbamothioyl groups (vs. 4-methoxybenzenesulfonyl).

- Position 5: 4-Chlorophenyl (vs. 4-methylbenzoyl).

- Key Differences :

- The carboxylate group at position 2 in Compound A increases hydrophilicity, whereas the 2,4-diamine in the target compound enhances hydrogen-bonding capacity.

- The 4-chlorophenyl group in Compound A introduces a stronger electron-withdrawing effect compared to the 4-methylbenzoyl group in the target compound .

Compound B : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ()

- Core Structure : Triazole (vs. thiophene in the target compound).

- Substituents :

- Sulfonylphenyl and difluorophenyl groups (shared electron-withdrawing effects).

- Key Differences :

Physicochemical Properties

Spectroscopic Characterization

- IR Spectroscopy :

- NMR Spectroscopy :

- Target Compound: Aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and methoxy (δ ~3.8 ppm).

- Compound B: Distinct fluorine signals (δ ~110–120 ppm in ¹³C NMR) due to difluorophenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.